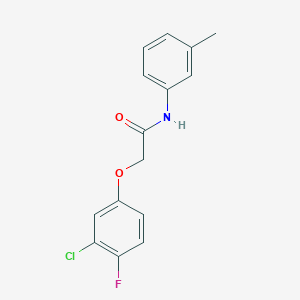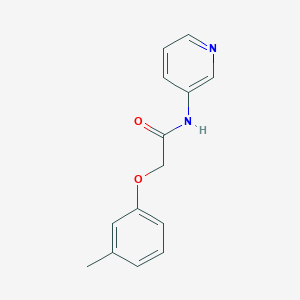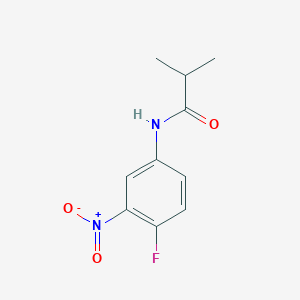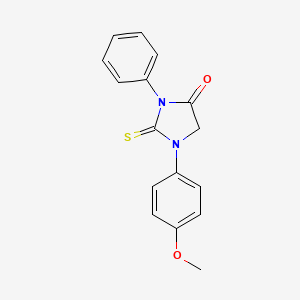
2-(3-chloro-4-fluorophenoxy)-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chloro-4-fluorophenoxy)-N-(3-methylphenyl)acetamide, commonly known as CF3, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is primarily used in the field of biochemistry and pharmacology. CF3 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of CF3 is not fully understood, but it is believed to interact with various proteins and enzymes in the body. CF3 has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosine kinase. It has also been shown to interact with various receptors such as the dopamine receptor and the serotonin receptor.
Biochemical and Physiological Effects:
CF3 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. CF3 has also been shown to inhibit the growth of various cancer cells and to induce apoptosis in cancer cells. Additionally, CF3 has been shown to improve cognitive function and to have neuroprotective effects.
実験室実験の利点と制限
CF3 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied and its properties are well understood. However, there are also limitations to the use of CF3 in lab experiments. It is a relatively new compound and its long-term effects are not fully understood. Additionally, it is a potent compound and must be handled with care.
将来の方向性
There are several future directions for research on CF3. One area of research is the study of its potential applications in the treatment of various diseases such as cancer and Alzheimer's disease. Another area of research is the study of its mechanism of action and its interactions with various proteins and enzymes in the body. Additionally, there is potential for the development of new compounds based on the structure of CF3 that may have even greater efficacy and fewer side effects.
合成法
The synthesis of CF3 involves the reaction of 3-chloro-4-fluoroanisole with 3-methylaniline in the presence of acetic anhydride and a catalyst. The resulting product is then purified using various methods such as chromatography and recrystallization. The overall yield of the synthesis process is around 50%.
科学的研究の応用
CF3 has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. CF3 has been used in the study of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the study of various neurotransmitters and their receptors.
特性
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-10-3-2-4-11(7-10)18-15(19)9-20-12-5-6-14(17)13(16)8-12/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEUYMRHRMREPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione](/img/structure/B5869925.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5869926.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5869939.png)
![2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5869944.png)



![4-{3-[4-(5-propyl-2-pyridinyl)phenyl]acryloyl}morpholine](/img/structure/B5869972.png)
![phenyl 2-[(4-fluorobenzyl)oxy]benzoate](/img/structure/B5869979.png)

![4-[(1,3-benzodioxol-5-ylmethylene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5870009.png)

